molecular formula C14H11NO3S B14329165 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid CAS No. 100587-37-9

2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid

Cat. No.: B14329165
CAS No.: 100587-37-9
M. Wt: 273.31 g/mol
InChI Key: SPGSTAICAUIWFY-AATRIKPKSA-N
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Description

2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a thienyl group attached to a propenyl chain, which is further connected to an amino group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of a thienyl aldehyde with an appropriate ketone to form the intermediate 1-oxo-3-(3-thienyl)-2-propenyl compound.

    Amidation: The intermediate is then reacted with an amine to form the corresponding amide.

    Hydrolysis: The final step involves the hydrolysis of the amide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Oxo-3-(2-furyl)-2-propenyl)amino)benzoic acid
  • 2-((1-Oxo-3-(2-thienyl)-2-propenyl)amino)benzoic acid
  • 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)phenylacetic acid

Uniqueness

2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

100587-37-9

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-[[(E)-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C14H11NO3S/c16-13(6-5-10-7-8-19-9-10)15-12-4-2-1-3-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b6-5+

InChI Key

SPGSTAICAUIWFY-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CSC=C2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CSC=C2

Origin of Product

United States

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